5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one

Synthetic intermediate Zaprinast synthesis Cyclization precursor

Researchers synthesizing Zaprinast analogs face limited commercial availability of the penultimate 5,6-diamino intermediate. This compound is the validated precursor for 8-azapurin-6-one PDE inhibitors via NaNO₂/HCl cyclization. • Structural requirement: The 5,6-diamino motif is essential for triazolo ring formation; mono-amino analogs fail to cyclize. • Verified QC: Melting point 162-164 °C; supplied at ≥98% purity for reliable reaction performance. • Scalable supply: Available from 100 mg to 2 g for medicinal chemistry and process development.

Molecular Formula C13H16N4O2
Molecular Weight 260.29 g/mol
CAS No. 57075-34-0
Cat. No. B020068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one
CAS57075-34-0
Synonyms4,5-Diamino-2-(2-propoxyphenyl)pyrimidin-6-one; 
Molecular FormulaC13H16N4O2
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC=C1C2=NC(=O)C(=C(N2)N)N
InChIInChI=1S/C13H16N4O2/c1-2-7-19-9-6-4-3-5-8(9)12-16-11(15)10(14)13(18)17-12/h3-6H,2,7,14H2,1H3,(H3,15,16,17,18)
InChIKeyYLVZOEKLCUJRSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one: Key Synthetic Intermediate


5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one (CAS 57075-34-0) is a heterocyclic pyrimidinone derivative bearing two amino groups at the 5- and 6-positions and a 2-propoxyphenyl substituent at the 2-position . Its molecular formula is C₁₃H₁₆N₄O₂ with a molecular weight of 260.29 g/mol . The compound is not a terminal bioactive agent itself but a documented, indispensable synthetic intermediate on the published synthetic route to Zaprinast (M&B 22,948), a cGMP-selective phosphodiesterase (PDE) inhibitor that served as the chemical precursor to sildenafil and was evaluated clinically for allergic respiratory disorders [1][2]. Its 5,6-diamino substitution pattern is structurally required for the cyclization step that forms the 1,2,3-triazolo[4,5-d]pyrimidin-7-one ring system of the final 8-azapurin-6-one pharmacophore [1].

5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one: Analogs Cannot Substitute


The 5,6-diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one scaffold cannot be replaced by mono-amino or unsubstituted phenyl analogs in the context of Zaprinast-type synthetic pathways because the 5-amino group provides the essential nucleophilic nitrogen for the nitrous acid-mediated cyclization that generates the fused 1,2,3-triazolo ring [1]. Attempted substitution with 6-amino-2-(2-propoxyphenyl)pyrimidin-4[3H]-one (lacking the 5-NH₂) precludes the cyclization step entirely, yielding no 8-azapurin-6-one product [1]. Furthermore, the ortho-propoxy group on the phenyl ring is a documented determinant of biological potency in the final 8-azapurin-6-one series: the 2-o-propoxyphenyl-8-azapurin-6-one final product is 40-fold more potent than disodium cromoglycate in the rat passive cutaneous anaphylaxis (PCA) model, whereas unsubstituted and para-substituted phenyl variants show markedly reduced antiallergic activity [2]. Thus, changing either the diamino substitution pattern or the propoxyphenyl moiety fundamentally alters both synthetic feasibility and downstream biological performance [1][2].

5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one: Differentiation Evidence


5,6-Diamino Motif: Exclusive Cyclization Precursor

In the published Zaprinast synthetic route, 5,6-diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one (identified as compound IV, m.p. 162–164 °C) is the exclusive substrate for the final cyclization step with sodium nitrite in aqueous HCl to form the 1,2,3-triazolo[4,5-d]pyrimidin-7-one ring system of Zaprinast [1]. The immediate upstream intermediate, 4-amino-2-(2-propoxyphenyl)-5-nitrosopyrimid-6-one (compound III, m.p. 215–216 °C), cannot undergo this cyclization because the 5-nitroso group must first be reduced to the 5-amino group using sodium dithionite [1]. Similarly, the mono-amino analog 6-amino-2-(2-propoxyphenyl)pyrimidin-4[3H]-one (disclosed in EP0395328A2) lacks the 5-amino nucleophile entirely, making cyclization to the triazolo ring chemically impossible [2]. This establishes the 5,6-diamino compound as an irreplaceable, chemically required intermediate on this pathway [1][2].

Synthetic intermediate Zaprinast synthesis Cyclization precursor

Melting Point as Definitive Identity Marker

The melting point of 5,6-diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one is reported as 162–164 °C [1]. This value cleanly differentiates it from its immediate synthetic neighbors: the upstream 4-amino-5-nitrosopyrimid-6-one intermediate (III, m.p. 215–216 °C) and the downstream cyclized product Zaprinast (m.p. 241 °C, decomposition) [1]. The ≥35 °C gap between the target compound and the nearest intermediate provides a robust, instrumentally simple QC checkpoint for verifying reaction completion and intermediate identity without requiring chromatographic or spectroscopic methods. Vendor-supplied material from BOC Sciences is specified at 95% purity with appearance as a dark brown solid . A separate supplier (Shanghai Charm) lists purity at 98% .

Quality control Melting point Intermediate verification

Ortho-Propoxy Substitution: SAR Evidence

Although no direct bioactivity data have been published for the 5,6-diamino intermediate itself, the J. Med. Chem. 1975 study that established the Zaprinast synthetic pathway provides quantitative SAR data for the final 8-azapurin-6-one products, which are directly synthesized from this intermediate [1]. The study established a linear free-energy relationship showing that antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) model was correlated with the size and hydrogen-bonding capacity of the ortho substituent on the 2-phenyl ring [1]. The 2-o-propoxyphenyl-8-azapurin-6-one (Zaprinast, synthesized from the target compound) was 40 times more potent than disodium cromoglycate, the clinical reference standard [1]. By class-level inference, the ortho-propoxy substituent on the target intermediate is not merely a synthetic handle but a critical pharmacophoric element embedded in the intermediate that is carried through to the final bioactive molecule [1]. The unsubstituted phenyl analog 2-phenyl-8-azapurin-6-one (derivable from 5,6-diamino-2-phenylpyrimidin-4(3H)-one, CAS 61595-45-7) is substantially less potent, demonstrating that the propoxy group directly contributes to target potency [1].

Structure-activity relationship Antiallergic activity Ortho-substituent effect

Vendor Sourcing: Intermediate vs. Final Product

5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one is commercially available from multiple reputable vendors as a research intermediate, including Toronto Research Chemicals (TRC, catalog No. TRC-D416670), Santa Cruz Biotechnology (SCBT, catalog No. sc-217249, $380/200 mg), and BOC Sciences (95% purity) . This is distinct from the final product Zaprinast (CAS 37762-06-4), which is sold as a bioactive PDE inhibitor tool compound by vendors such as Thermo Fisher Scientific and Merck . The intermediate is specifically stocked for synthetic chemistry applications, whereas Zaprinast is stocked for pharmacological assays. The intermediate is also available from CymitQuimica (TR-D416670, €247/100 mg) and Shanghai Charm (98% purity) . In contrast, the closely related 5,6-diamino-2-phenylpyrimidin-4(3H)-one (CAS 61595-45-7, the des-propoxy analog) and 6-amino-2-(2-propoxyphenyl)pyrimidin-4[3H]-one (mono-amino analog) are not listed in major research chemical supplier catalogs as of the search date, indicating limited commercial availability .

Procurement Commercial availability Catalog comparison

5,6-Diamino vs. 5-Tetrazolyl: Orthogonal Chemotypes

A structurally distinct 2-propoxyphenyl pyrimidinone, BL-5255 (2-(2-n-propoxyphenyl)-5-(5-1H-tetrazolyl)pyrimidin-4(3H)-one, CAS 64634-09-9), replaces the 5,6-diamino motif with a 5-tetrazolyl group and demonstrates a different biological profile: in the IgE-mediated rat PCA model, BL-5255 inhibited the PCA reaction by 50% at 0.1 mg/kg p.o. and was 50 times more potent than disodium cromoglycate by intravenous administration [1]. This tetrazolyl compound was advanced to clinical evaluation for prophylactic treatment of asthma [2]. The 5,6-diamino compound serves a fundamentally different purpose: it is a synthetic intermediate whose free 5-amino group enables covalent cyclization to form a fused triazolo system, whereas the 5-tetrazolyl group of BL-5255 is a terminal pharmacophoric moiety that cannot participate in further cyclization chemistry [3]. The two compounds are therefore chemically orthogonal: the diamino intermediate is procured for onward synthesis; the tetrazolyl compound is procured as a finished bioactive probe [1][3].

Functional group comparison Synthetic versatility Chemotype differentiation

5,6-Diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one: Applications


Zaprinast and 8-Azapurin-6-one Library Synthesis

The primary, literature-validated use of this compound is as the penultimate intermediate in the synthesis of 2-(ortho-propoxyphenyl)-8-azapurin-6-ones, including Zaprinast (M&B 22,948), via nitrous acid-mediated cyclization [1]. The published procedure (DE 2162096; GB 1338235; US 3987160; confirmed in J. Med. Chem. 1975 and Drugs Fut. 1977) involves dissolving the diamino intermediate in aqueous HCl and treating with sodium nitrite to form the fused 1,2,3-triazolo[4,5-d]pyrimidin-7-one ring system [1]. This chemistry is generalizable: variation of the 2-aryl substituent on the pyrimidinone scaffold (introduced at the benzamidine condensation step upstream) allows library synthesis of diverse 8-azapurin-6-one analogs for PDE inhibition screening or GPR35 agonist profiling [1]. Researchers procuring this intermediate for medicinal chemistry programs should verify the melting point (162–164 °C) as a QC checkpoint before committing material to the cyclization step .

2-(2-Propoxyphenyl)purin-6-one Synthesis

A documented alternative cyclization pathway uses the 5,6-diamino intermediate as a substrate for purine ring formation. As reported in the synthesis of 2-(2-propoxyphenyl)purin-6-one, the sulfate salt of 4,5-diamino-2-(2-propoxyphenyl)pyrimidin-6-one is heated with formamide to effect cyclocondensation to the corresponding purin-6-one [1]. This demonstrates that the diamino intermediate is not limited to triazolo ring formation; the vicinal 5,6-diamino motif can also participate in annulation reactions with one-carbon electrophiles (formamide, formic acid, trialkyl orthoformates) to generate fused purine scaffolds, expanding its synthetic utility beyond the canonical Zaprinast route [1].

Reference Standard for Pyrimidinone Intermediate

For process chemistry groups developing scalable syntheses of PDE inhibitor scaffolds, this compound serves as a characterized intermediate with published physical constants suitable for reference standard use. The melting point (162–164 °C), boiling point (401.5±55.0 °C at 760 mmHg), density (1.36±0.1 g/cm³), and solubility profile (slightly soluble in DMSO and methanol) are documented by BOC Sciences [1]. The InChI Key (YLVZOEKLCUJRSK-UHFFFAOYSA-N) and canonical SMILES (CCCOC1=CC=CC=C1C2=NC(=C(C(=O)N2)N)N) are also available for computational and analytical reference [1]. These data enable the compound to function as a retention time or spectral marker in HPLC, LC-MS, or NMR-based reaction monitoring during process development for Zaprinast analogs or related pyrimidinone-derived PDE inhibitors [1].

Vicinal Diaminopyrimidinone Cyclization Studies

The 5,6-diamino-2-(2-propoxyphenyl)pyrimidin-4(3H)-one scaffold provides a well-defined substrate for investigating the scope and limitations of vicinal diaminopyrimidinone cyclization reactions. Because both amino groups are positioned on the pyrimidinone ring in a 1,2-relationship (positions 5 and 6), the compound can be used to study chemoselectivity in cyclization with various reagents: NaNO₂/HCl yields the triazolo ring; formamide yields the purine ring; diketones, α-ketoesters, or α-haloketones could theoretically yield pyrazine-fused systems [1]. The documented reactivity difference between the 5,6-diamino compound and the mono-amino analog 6-amino-2-(2-propoxyphenyl)pyrimidin-4[3H]-one (EP0395328A2 [2]) provides an experimental framework for probing how the second amino group enables or modulates cyclization efficiency, regioselectivity, and product distribution [1][2].

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